molecular formula C10H12F2O B2770241 (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol CAS No. 2248172-04-3

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol

Cat. No.: B2770241
CAS No.: 2248172-04-3
M. Wt: 186.202
InChI Key: MZCLMJUMLQZASZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a chiral carbon, which is further connected to a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a difluorophenyl ketone.

    Reduction: The ketone is then reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (2R)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes and advanced chiral resolution techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro groups.

Major Products:

    Oxidation: Corresponding ketone.

    Reduction: Various reduced derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity and specificity, leading to its desired effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

    (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol: The enantiomer of the compound, which may exhibit different biological activity.

    3-(2,3-Difluorophenyl)-2-methylpropan-1-ol: The racemic mixture of the compound.

    3-(2,3-Difluorophenyl)-2-methylpropan-2-ol: A structural isomer with the hydroxyl group on a different carbon.

Uniqueness: (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. The presence of the difluorophenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCLMJUMLQZASZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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